molecular formula C18H17N5O B11075589 5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11075589
M. Wt: 319.4 g/mol
InChI Key: CVMZDNSFUQYZTJ-UHFFFAOYSA-N
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Description

5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of tetraazolo pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and is used in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE include other tetraazolo pyrimidines and related heterocycles. These compounds share similar structural features but may differ in their substituents and biological activities. The uniqueness of 5-(3-METHOXYPHENYL)-7-(4-METHYLPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H17N5O/c1-12-6-8-13(9-7-12)17-11-16(19-18-20-21-22-23(17)18)14-4-3-5-15(10-14)24-2/h3-11,17H,1-2H3,(H,19,20,22)

InChI Key

CVMZDNSFUQYZTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)OC

Origin of Product

United States

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